Cas no 6636-41-5 (Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate)
6636-41-5 structure
Product Name:Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate
Numero CAS:6636-41-5
MF:C16H18O3
MW:258.312325000763
CID:1709347
PubChem ID:242685
Update Time:2025-04-21
Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate
- 1-oxo-1,2,3,4,5,6,7,8-octahydro-phenanthrene-2-carboxylic acid methyl ester
- AC1L69YZ
- AC1Q5ZHH
- MLS002667473
- 1-Oxo-1,2,3,4,5,6,7,8-octahydro-phenanthren-2-carbonsaeure-methylester
- AR-1J4357
- CTK5C4429
- methyl 1-oxo-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylate
- NSC51545
- HMS3080C20
- 1-oxo-1,2,3,4,5,6,7,8-octahydro-phenanthrene-2-carboxylic acid methyl ester; AC1L69YZ; AC1Q5ZHH; MLS002667473; 1-Oxo-1,2,3,4,5,6,7,8-octahydro-phenanthren-2-carbonsaeure-methylester; AR-1J4357; CTK5C4429; methyl 1-oxo-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylate; NSC51545; HMS3080C20;
- 6636-41-5
- 1-oxo-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylic acid methyl ester
- NSC-51545
- CHEMBL1701999
- SMR001557239
- methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate
- DTXSID50287546
- A838568
-
- Inchi: 1S/C16H18O3/c1-19-16(18)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)17/h6-7,14H,2-5,8-9H2,1H3
- Chiave InChI: PAMRJLABHPGNRZ-UHFFFAOYSA-N
- Sorrisi: O=C1C(C(=O)OC)CCC2=C1C=CC1CCCCC2=1
Proprietà calcolate
- Massa esatta: 258.12564
- Massa monoisotopica: 258.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 376
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1.189
- Punto di ebollizione: 410.1°C at 760 mmHg
- Punto di infiammabilità: 182.3°C
- Indice di rifrazione: 1.566
- PSA: 43.37
- LogP: 2.48350
Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate Letteratura correlata
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
6636-41-5 (Methyl 1-oxo-3,4,5,6,7,8-hexahydro-2h-phenanthrene-2-carboxylate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso